![molecular formula C21H25NO3 B14525687 1-(Heptyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 62736-43-0](/img/structure/B14525687.png)
1-(Heptyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Heptyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic ethers It features a heptyloxy group attached to a benzene ring, which is further substituted with a 4-nitrophenyl ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Heptyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene typically involves a multi-step process:
Formation of the Heptyloxybenzene Intermediate: This can be achieved by reacting heptanol with a suitable benzene derivative under acidic conditions to form the heptyloxybenzene intermediate.
Introduction of the Ethenyl Group: The intermediate can then undergo a Heck reaction with a 4-nitrophenyl halide to introduce the ethenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Heptyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Reduction: The ethenyl group can be hydrogenated to form the corresponding ethyl derivative.
Substitution: The heptyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides and strong bases such as sodium hydride (NaH) can be used for substitution reactions.
Major Products
Oxidation: 1-(Heptyloxy)-4-[2-(4-aminophenyl)ethenyl]benzene.
Reduction: 1-(Heptyloxy)-4-[2-(4-nitrophenylethyl)benzene.
Substitution: Various alkoxy-substituted derivatives.
Scientific Research Applications
1-(Heptyloxy)-4-[2-
Properties
CAS No. |
62736-43-0 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[2-(4-heptoxyphenyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C21H25NO3/c1-2-3-4-5-6-17-25-21-15-11-19(12-16-21)8-7-18-9-13-20(14-10-18)22(23)24/h7-16H,2-6,17H2,1H3 |
InChI Key |
UMFCYOFLXCIXPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


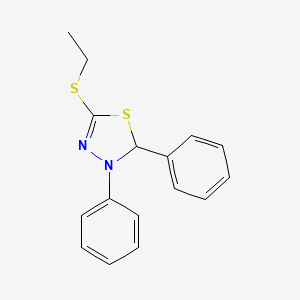
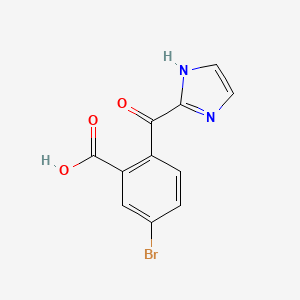

![5-Nitro-2-[(pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14525626.png)
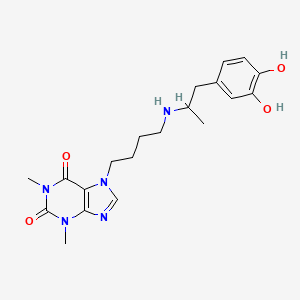
![3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14525646.png)
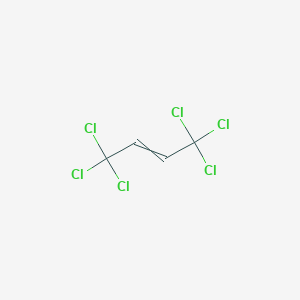

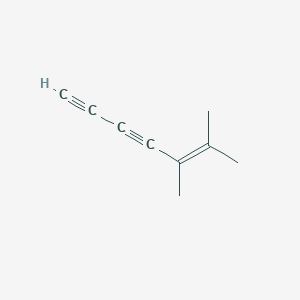
![Ethyl 4-chloro-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14525671.png)
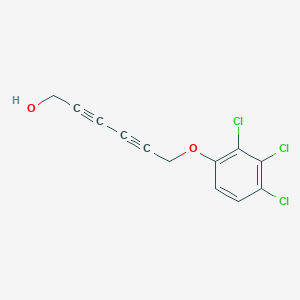
![Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate](/img/structure/B14525679.png)
![N-Butyl-N'-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea](/img/structure/B14525682.png)
![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14525696.png)
